molecular formula C8H10FNO B13501109 3-(5-Fluoropyridin-3-yl)propan-1-ol

3-(5-Fluoropyridin-3-yl)propan-1-ol

Cat. No.: B13501109
M. Wt: 155.17 g/mol
InChI Key: BHXMDRHCPQRRBF-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It features a fluorinated pyridine ring attached to a propanol chain, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 3-(5-Fluoropyridin-3-yl)propan-1-ol typically involves the reaction of 5-fluoropyridine with a suitable propanol derivative under controlled conditions. One common method includes the use of 5-fluoropyridine and 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Chemical Reactions Analysis

3-(5-Fluoropyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(5-Fluoropyridin-3-yl)propan-1-ol can be compared with other fluorinated pyridine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-(5-fluoropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H10FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,1-3H2

InChI Key

BHXMDRHCPQRRBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)CCCO

Origin of Product

United States

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